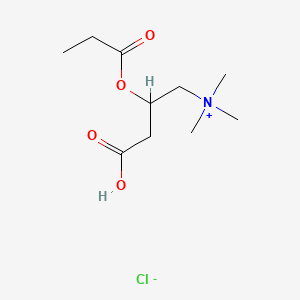

(+/-)-Propionylcarnitine chloride

描述

(+/-)-Propionylcarnitine chloride is a chemical compound that belongs to the class of carnitine derivatives. Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids. Propionylcarnitine is an ester of carnitine and propionic acid, and the chloride form is its salt. This compound is of interest due to its potential therapeutic applications, particularly in cardiovascular health and metabolic disorders.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Propionylcarnitine chloride typically involves the esterification of carnitine with propionic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of thionyl chloride (SOCl2) to convert carboxylic acids to their corresponding acid chlorides, which then react with carnitine to form the desired ester. This method is advantageous due to its high yield and relatively mild reaction conditions .

化学反应分析

Enzymatic Conversion via Carnitine Acetyltransferase (CAT)

(±)-Propionylcarnitine chloride is metabolized intracellularly by CAT, producing propionyl-CoA and free carnitine:

This reaction facilitates mitochondrial β-oxidation of odd-chain fatty acids and anaplerotic entry into the TCA cycle .

Impact on Carbohydrate and Fatty Acid Oxidation

In hypertrophied rat hearts, (±)-Propionylcarnitine chloride increases glucose oxidation rates by 358% and palmitate oxidation by 24%, reversing metabolic deficits caused by carnitine depletion :

| Parameter | Control Hearts | Hypertrophied Hearts (+PLC) |

|---|---|---|

| Glucose oxidation | 450 ± 75 | 627 ± 110 |

| Palmitate oxidation | 1200 ± 150 | 1480 ± 210 |

| ATP Production | 8.2 ± 0.9 | 11.5 ± 1.3 |

Units: Oxidation rates (nmol/min/g dry wt), ATP (μmol/min/g dry wt)

Antioxidant Activity

(±)-Propionylcarnitine chloride exhibits dose-dependent free radical scavenging:

-

Lipid peroxidation inhibition : Reduces linoleic acid peroxidation by 65% at 2 mM .

-

DNA protection : Prevents H₂O₂/UV-induced pBR322 plasmid cleavage at 5 mM .

Photodissociation

Under UV irradiation (248 nm), propionylcarnitine undergoes C-Cl bond fission and HCl elimination:

Secondary dissociation of the propionyl radical yields CO and ethylene:

Activation energy: 16.3 ± 1.5 kcal/mol .

Hydrolysis

In aqueous solutions, slow hydrolysis occurs at physiological pH (7.4), regenerating carnitine and propionic acid:

Analytical Characterization

HPLC methods quantify (±)-Propionylcarnitine chloride in biological matrices:

| Method | Detection | LOD | Matrix |

|---|---|---|---|

| Fluorescence (340/475 nm) | 240 nM | Plasma | |

| UV (260 nm) | 10 nmol/mL | Urine |

Pharmacokinetic Interactions

Renal excretion increases nonlinearly with dose due to tubular reabsorption saturation:

| Dose (g) | Renal Clearance (L/h) | Fraction Excreted Unchanged |

|---|---|---|

| 1 | 11.6 ± 0.24 | 22% |

| 8 | 11.3 ± 3.0 | 68% |

科学研究应用

Overview

(+/-)-Propionylcarnitine chloride, a derivative of carnitine, plays a significant role in energy metabolism and has been studied for its potential therapeutic applications in various medical conditions. Its pharmacological properties include enhancing ATP production, acting as an antiradical agent, and improving cardiovascular function. This article explores the scientific research applications of propionylcarnitine, focusing on its effects in cardiovascular diseases, metabolic disorders, and fatigue syndromes.

Pharmacological Properties

1. Metabolism Enhancement

- Propionylcarnitine aids in the metabolism of carbohydrates and lipids, leading to increased ATP generation, which is crucial for cellular energy production .

2. Antioxidant Activity

- It exhibits potent antioxidant properties that may protect tissues from oxidative damage, particularly in cardiovascular contexts .

Cardiovascular Diseases

1. Heart Failure and Angina

- Clinical studies have shown that propionylcarnitine can improve heart function in patients with congestive heart failure (CHF) and stable angina. It enhances exercise tolerance and reduces symptoms associated with these conditions .

2. Peripheral Artery Disease

- Propionylcarnitine has been investigated for its efficacy in treating peripheral artery disease (PAD). Studies indicate that it may improve walking distance and quality of life for patients suffering from intermittent claudication due to poor blood flow .

Chronic Fatigue Syndrome (CFS)

- Research has demonstrated that propionylcarnitine can alleviate symptoms of chronic fatigue syndrome. A study comparing propionylcarnitine to acetylcarnitine found significant improvements in general fatigue and attention concentration among patients treated with propionylcarnitine .

Case Studies

Pharmacokinetics

Research on the pharmacokinetics of propionylcarnitine indicates that intravenous administration leads to significant increases in plasma levels of both propionylcarnitine and other related carnitines (L-carnitine and acetyl-L-carnitine). The half-life of propionylcarnitine is approximately 1.09 hours, with renal clearance being a primary route of excretion .

Side Effects and Precautions

While generally considered safe when used appropriately, propionylcarnitine can cause gastrointestinal disturbances such as nausea and diarrhea at higher doses. Caution is advised for individuals with hypothyroidism or a history of seizures, as it may exacerbate these conditions .

作用机制

The mechanism of action of (+/-)-Propionylcarnitine chloride involves its role in the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This compound enhances the efficiency of energy production by facilitating the entry of fatty acids into the mitochondria. It also has antioxidant properties, which help reduce oxidative stress and improve cellular function .

相似化合物的比较

Similar Compounds

Acetylcarnitine: Another ester of carnitine, but with acetic acid instead of propionic acid.

Butyrylcarnitine: An ester of carnitine with butyric acid.

Isovalerylcarnitine: An ester of carnitine with isovaleric acid.

Uniqueness

(+/-)-Propionylcarnitine chloride is unique due to its specific ester linkage with propionic acid, which imparts distinct metabolic and therapeutic properties. Compared to acetylcarnitine, it has a longer carbon chain, which may influence its solubility and bioavailability. Its antioxidant properties and ability to improve blood flow make it particularly valuable in cardiovascular health .

生物活性

(+/-)-Propionylcarnitine chloride is an acylcarnitine compound that plays a significant role in lipid metabolism. This article delves into its biological activity, pharmacokinetics, and therapeutic implications based on diverse research findings.

Overview of Propionylcarnitine Chloride

This compound, a derivative of carnitine, is involved in the transport of fatty acids into the mitochondria for β-oxidation. It is particularly relevant in conditions where there is an accumulation of propionic acid or its derivatives, which can disrupt normal metabolic processes.

The biological activity of propionylcarnitine chloride primarily revolves around its ability to facilitate the metabolism of propionic acid. Propionate, when accumulated, can inhibit key metabolic pathways by increasing levels of propionyl-CoA, which has been shown to disrupt the oxidation of short-chain fatty acids in hepatocytes. Research indicates that propionylcarnitine can alleviate this inhibition by converting propionyl-CoA to propionylcarnitine, thereby restoring normal metabolic function and enhancing the availability of free CoA for other metabolic processes .

Pharmacokinetics

A study investigating the pharmacokinetics of propionyl-l-carnitine in humans demonstrated that intravenous administration significantly increased plasma levels of propionylcarnitine. The half-life was approximately 1.09 hours, and the compound's renal clearance was notably enhanced at higher doses . This suggests that propionylcarnitine can be effectively utilized in clinical settings to manage conditions associated with propionic acidemia.

Propionic Acidemia Management

In clinical case studies involving patients with propionic acidemia, treatment with carnitine (including propionylcarnitine) led to significant reductions in urinary organic acids such as methylcitrate and propionylglycine. For instance, one patient showed marked improvement after two weeks of treatment, with urinary levels returning to normal ranges . These findings underscore the importance of propionylcarnitine in managing metabolic crises associated with organic acid accumulation.

Inhibition of Ketogenesis

Research has shown that high concentrations of propionate inhibit ketogenesis from various fatty acids. Specifically, a study found that adding carnitine increased ketone-body formation from pentanoate and heptanoate in the presence of propionate . This highlights the potential therapeutic role of this compound in enhancing energy metabolism under conditions where fatty acid oxidation is impaired.

Metabolic Profiling in Infants

A recent study on preterm infants identified several acylcarnitines associated with bronchopulmonary dysplasia (BPD), including propionylcarnitine. The data suggested that monitoring these metabolites could provide insights into early-life metabolic status and potentially guide interventions for BPD management .

Summary Table: Key Findings on this compound

属性

IUPAC Name |

(3-carboxy-2-propanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTFMPDDJYRFWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。